molecular formula C7H6FNO3 B1296720 3-Fluoro-4-nitroanisole CAS No. 446-38-8

3-Fluoro-4-nitroanisole

Cat. No.: B1296720
CAS No.: 446-38-8
M. Wt: 171.13 g/mol
InChI Key: PLEJCMKVJYUUBA-UHFFFAOYSA-N
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Description

3-Fluoro-4-nitroanisole: is an organic compound with the molecular formula C7H6FNO3 . It is a derivative of anisole, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by a nitro group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Fluoro-4-nitroanisole typically involves a multi-step synthesis process. One common method includes the nitration of 3-fluoroanisole, followed by purification steps to isolate the desired product . The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the rate of nitration and minimize side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-nitroanisole can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: 3-Fluoro-4-aminoanisole.

    Substitution: Various substituted anisoles depending on the nucleophile used.

    Oxidation: 3-Fluoro-4-nitrophenol.

Scientific Research Applications

Chemistry: 3-Fluoro-4-nitroanisole is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds can serve as lead structures in the design of new drugs targeting various diseases .

Industry: In the chemical industry, this compound is employed in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-nitroanisole and its derivatives largely depends on the specific application and targetThe fluorine atom can also affect the molecule’s lipophilicity and metabolic stability, which are important factors in drug design .

Comparison with Similar Compounds

  • 2-Fluoro-4-nitroanisole
  • 4-Fluoro-3-nitroanisole
  • 3-Fluoro-2-nitroanisole

Comparison: Compared to its isomers, 3-Fluoro-4-nitroanisole has a unique substitution pattern that can lead to different reactivity and properties. For instance, the position of the nitro and fluorine groups can influence the compound’s electronic distribution and steric effects, which in turn affect its chemical behavior and applications .

Properties

IUPAC Name

2-fluoro-4-methoxy-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-5-2-3-7(9(10)11)6(8)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEJCMKVJYUUBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10340560
Record name 3-Fluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446-38-8
Record name 3-Fluoro-4-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10340560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-4-nitroanisole
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Synthesis routes and methods I

Procedure details

A 2 L round bottom flask equipped with a stir bar and reflux condenser was charged with acetonitrile (1 L), K2CO3 (263 g, 1.9 mol) and 4-hydroxy-2-fluoro-1-nitrobenzene (100 g, 0.64 mol). Methyl iodide (271 g, 1.9 mol) was added to the reaction mixture and heated at reflux temperatures with vigorous stirring for 5 h. The acetonitrile was removed and ethyl acetate (1 L) and H2O (700 mL) were added. The heterogeneous mixture was transferred to a separatory funnel where the aqueous phase was separated and re-extracted with ethyl acetate (2×200 mL). The organic phases were combined and washed with H2O (2×500 mL), brine (500 mL), dried over MgSO4, filtered and concentrated under reduced pressure to give the desired product as a slightly yellow solid (107 g, 98%).
Quantity
271 g
Type
reactant
Reaction Step One
Name
Quantity
263 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Two
Name
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture 25.0 g (0.16 mole) of 3-fluoro-4-nitrophenol, 27.6 g (0.20 mole) of potassium carbonate, and 28.4 g (0.20 mole) of methyl iodide in 2-butanone was heated at 70° C. for approximately 17 hours. The reaction mixture was then poured over ice and extracted with diethyl ether. The extract was washed with water, dried over anhydrous magnesium sulfate, and filtered. The filtrate was evaporated under reduced pressure, leaving 24.35 g of 3-fluoro-4-nitroanisole as a solid residue. The NMR spectrum was consistent with the proposed structure. This product was used in Step B without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3-fluoro-4-nitrophenol (5.0 g, 31.8 mmol), iodomethane (13.5 g, 95.4 mmol), and potassium carbonate (16.7 g, 159 mmol) in acetone (80 mL) was heated to reflux for 16 hours. The mixture was cooled and evaporated under vacuum, and the partitioned between water (75 mL) and methylene chloride (75 mL) and the aqueous phase was extracted with methylene chloride (2×75 mL). The combined organic phases were washed with water (3×75 mL), dried (MgSO4), and evaporated, providing 5.30 g, in 97% yield: 1H NMR (CDCl3) δ 3.90 (s, 3H), 6.70-6.79 (m, 2H), 8.09 (t, J=9.1 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-fluoro-4-nitro-phenol (25.3 g, 0.16 mol) in acetone (160 ml), potassium carbonate (41.7 g, 0.30 mol) and methyl iodide (20.0 ml, 0.32 mol) are added at ambient temperature. The reaction mixture is stirred at 40 C.° for 3 h. After cooling down to room temperature, dichloromethane is added to the reaction mixture, which is filtrated and evaporated. Dichloromethane is added to the residue and the organic phase is washed with H2O and brine, dried over sodium sulfate and evaporated down to give 2-fluoro-4-methoxy-1-nitro-benzene in 98% yield.
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
41.7 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

A mixture of 3-fluoro-4-nitrophenol (2.56 g), potassium carbonate (4.5 g) and iodomethane (4.63 g) in N,N-dimethyl-formamide (15 mL) was stirred at room temperature overnight. The reaction mixture was poured into water, and the resulting mixture was washed with diethyl ether. The extract was washed with water twice, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure to give 3-fluoro-4-nitroanisole (2.56 g). This material was dissolved in 1,2-dichloroethane (13 mL). To the solution was added chlorosulfonic acid (1.3 mL), and the mixture was heated for reflux for 4 hours. The reaction mixture was diluted with methylene chloride, and the resulting mixture was washed with water and brine successively, and dried over anhydrous magnesium sulfate. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate=2/1) to give the title compound (0.51 g).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the role of 3-Fluoro-4-nitroanisole in the synthesis of 3-Fluoro-4-iodoanisole?

A1: this compound serves as a crucial intermediate in the synthesis of 3-Fluoro-4-iodoanisole. It is synthesized from 3-fluoroanisole through nitration and then further converted to 3-fluoro-4-aminoanisole via reduction. This final compound then undergoes diazotization and reaction with potassium iodide to yield the desired product, 3-Fluoro-4-iodoanisole. []

Q2: What spectroscopic data is available for this compound?

A2: While the paper mentions the use of IR and 1H NMR spectroscopy for product characterization, it does not provide the specific spectra or data for this compound. []

Q3: What are the reported melting points for this compound and its subsequent product in the synthesis pathway?

A3: The research reports a boiling point of 151.2°C for this compound. Its subsequent product, 3-fluoro-4-aminoanisole, has a reported melting point of 240-241°C. []

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